molecular formula C20H20O7 B14942048 4,5,6-Trimethoxy-3-(7-methoxy-1,3-benzodioxol-5-YL)-1-indanone

4,5,6-Trimethoxy-3-(7-methoxy-1,3-benzodioxol-5-YL)-1-indanone

Cat. No.: B14942048
M. Wt: 372.4 g/mol
InChI Key: HHCDDFLUHAYJAL-UHFFFAOYSA-N
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Description

4,5,6-Trimethoxy-3-(7-methoxy-1,3-benzodioxol-5-YL)-1-indanone is a complex organic compound that belongs to the class of indanones. Indanones are known for their diverse chemical properties and potential applications in various fields, including medicinal chemistry and material science. This compound features multiple methoxy groups and a benzodioxole moiety, which contribute to its unique chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6-Trimethoxy-3-(7-methoxy-1,3-benzodioxol-5-YL)-1-indanone typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Indanone Core: This can be achieved through Friedel-Crafts acylation of a suitable aromatic precursor.

    Introduction of Methoxy Groups: Methoxylation reactions using methanol and an acid catalyst.

    Formation of the Benzodioxole Moiety: This step may involve the cyclization of a catechol derivative with formaldehyde.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.

    Reduction: Reduction reactions may target the carbonyl group in the indanone core, leading to the formation of alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Pharmacology: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Medicine

    Drug Development: Potential lead compound for the development of new pharmaceuticals.

Industry

    Material Science: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4,5,6-Trimethoxy-3-(7-methoxy-1,3-benzodioxol-5-YL)-1-indanone would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy groups and benzodioxole moiety could play a role in binding interactions and overall molecular stability.

Comparison with Similar Compounds

Similar Compounds

    4,5,6-Trimethoxy-1-indanone: Lacks the benzodioxole moiety.

    3-(7-Methoxy-1,3-benzodioxol-5-YL)-1-indanone: Lacks the additional methoxy groups.

Uniqueness

The presence of both multiple methoxy groups and a benzodioxole moiety makes 4,5,6-Trimethoxy-3-(7-methoxy-1,3-benzodioxol-5-YL)-1-indanone unique

Properties

Molecular Formula

C20H20O7

Molecular Weight

372.4 g/mol

IUPAC Name

4,5,6-trimethoxy-3-(7-methoxy-1,3-benzodioxol-5-yl)-2,3-dihydroinden-1-one

InChI

InChI=1S/C20H20O7/c1-22-14-5-10(6-16-18(14)27-9-26-16)11-7-13(21)12-8-15(23-2)19(24-3)20(25-4)17(11)12/h5-6,8,11H,7,9H2,1-4H3

InChI Key

HHCDDFLUHAYJAL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1OCO2)C3CC(=O)C4=CC(=C(C(=C34)OC)OC)OC

Origin of Product

United States

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